Mc-MMAE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mc-MMAE, also known as Maleimidocaproyl-monomethylauristatin E, is a protective group (maleimidocaproyl)-conjugated monomethyl auristatin E (MMAE), which is a potent tubulin inhibitor . It is a drug-linker conjugate for Antibody-Drug Conjugates (ADCs) .
Synthesis Analysis
The synthesis of Mc-MMAE involves dissolving the linker in N,N-dimethylformamide and adding MMAE. The solution is then added dropwise to water-containing beakers .
Molecular Structure Analysis
Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent. It is derived from peptides occurring in marine shell-less mollusc Dolabella auricularia called dolastatins . MMAE is actually desmethyl-auristatin E; that is, the N-terminal amino group has only one methyl substituent instead of two as in auristatin E itself .
Chemical Reactions Analysis
The production of ADCs, such as Mc-MMAE, often involves cysteine-based conjugation. This process requires multiple analytical methods for accurate drug-antibody ratio (DAR) determination due to the heterogeneity of the ADCs .
Physical And Chemical Properties Analysis
Mc-MMAE has a molecular formula of C49H78N6O10 and a molecular weight of 911.18 . It is soluble in DMSO .
Scientific Research Applications
Microbial Catalyzed Electrochemical Systems
Mc-MMAE (Monomethyl auristatin E) has significant implications in microbial catalyzed electrochemical systems (MCES). These systems are used in various applications, such as harnessing bioelectricity, waste remediation, bio-electrosynthesis of value-added products, and hydrogen production. The microorganisms in these systems act as biocatalysts, and the electron flux from their metabolism is crucial for bio-electrogenesis (Mohan, Velvizhi, Krishna, & Babu, 2014).
Antibody-Drug Conjugates in Cancer Research
In cancer research, Mc-MMAE is used in the development of novel antibody-drug conjugates (ADCs). These ADCs, like pinatuzumab vedotin and polatuzumab vedotin, contain Mc-MMAE and are being explored for their efficacy in treating non-Hodgkin lymphoma. They are particularly relevant in overcoming resistance to existing ADCs (Yu et al., 2015).
Molecular Communication in Biotechnology
Mc-MMAE plays a role in molecular communication (MC) systems, which are pivotal in biotechnology. These systems, using molecules as information carriers, have applications in sensing target substances, smart drug delivery, and monitoring industrial processes. Accurate mathematical models of MC channels, including Mc-MMAE, are essential for the design and operation of these systems (Jamali et al., 2018).
Microchip Electrophoresis
Mc-MMAE is also relevant in microchip capillary electrophoresis (MCE), a technology that has revolutionized DNA analysis. MCE is characterized by high-speed, low sample and reagent requirements, and high-throughput, making it an attractive alternative for DNA fragment separation, PCR product analysis, DNA sequencing, and mutation detection (Chen & Ren, 2004).
Treatment Planning in Proton Therapy
In the field of radiotherapy, especially proton therapy, Mc-MMAE-based Monte Carlo treatment planning tools are used for predicting dose and fluence distributions in patient geometries. These tools support treatment planning and research, optimizing relative biological effectiveness-weighted dose for better therapeutic outcomes (Mairani et al., 2013).
Mechanism of Action
Monomethyl auristatin E (MMAE) is an antimitotic agent which inhibits cell division by blocking the polymerisation of tubulin . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .
Future Directions
There are ongoing studies of ADC combinations with a variety of anticancer drugs, encompassing chemotherapy, molecularly targeted agents, and immunotherapy . The future development of Mc-MMAE may involve the development of novel ADCs against new antigen targets in the tumor microenvironment (TME) and combination of ADCs with immuno-oncology (IO) agents .
properties
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H78N6O10/c1-13-32(6)44(37(64-11)29-41(59)54-28-20-23-36(54)46(65-12)33(7)47(61)50-34(8)45(60)35-21-16-14-17-22-35)53(10)49(63)42(30(2)3)51-48(62)43(31(4)5)52(9)38(56)24-18-15-19-27-55-39(57)25-26-40(55)58/h14,16-17,21-22,25-26,30-34,36-37,42-46,60H,13,15,18-20,23-24,27-29H2,1-12H3,(H,50,61)(H,51,62)/t32-,33+,34+,36-,37+,42-,43-,44-,45+,46+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJOTJHSQWBROP-AXJCKIDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H78N6O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
911.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.